N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic compound featuring a 2,3-dihydro-1,4-benzodioxin core linked to an acetamide group substituted with a 4-(1H-tetrazol-1-yl)phenyl moiety. The benzodioxin scaffold is associated with anti-inflammatory and antimicrobial activities in related compounds , while the tetrazole group serves as a bioisostere for carboxylic acids, enhancing metabolic stability and influencing hydrogen-bonding interactions .
Properties
Molecular Formula |
C17H15N5O3 |
|---|---|
Molecular Weight |
337.33 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H15N5O3/c23-17(19-13-3-6-15-16(10-13)25-8-7-24-15)9-12-1-4-14(5-2-12)22-11-18-20-21-22/h1-6,10-11H,7-9H2,(H,19,23) |
InChI Key |
SGDFSDPECBUIQW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and α-glucosidase, which are significant in the management of Alzheimer's disease (AD) and Type 2 diabetes mellitus (T2DM) respectively .
- Anti-inflammatory Effects : Studies indicate that derivatives of this compound exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing prostaglandin synthesis .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and its derivatives based on various studies:
Study on Enzyme Inhibition
In a study focusing on the synthesis of related compounds, researchers evaluated the inhibitory effects on AChE and α-glucosidase. The findings demonstrated that the synthesized derivatives exhibited significant inhibition compared to control groups, suggesting their potential as therapeutic agents for AD and T2DM .
Analgesic and Anti-inflammatory Properties
Another study assessed the analgesic and anti-inflammatory effects of similar compounds derived from the benzodioxin structure. The results indicated that certain derivatives had comparable efficacy to established drugs like sodium diclofenac, particularly in models of induced inflammation .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound. Toxicological assessments have shown low cytotoxicity in vitro, indicating a promising safety profile for further development .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The general synthetic pathway includes:
- Formation of the benzodioxin core : This is typically achieved through the reaction of appropriate phenolic compounds with aldehydes or ketones in the presence of acid catalysts.
- Introduction of the acetamide group : The acetamide moiety can be introduced via acylation reactions using acetic anhydride or acetyl chloride.
- Tetrazole substitution : The tetrazole ring can be formed through cyclization reactions involving azides and hydrazines.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor, particularly against:
- Acetylcholinesterase (AChE) : This enzyme is crucial in the breakdown of acetylcholine in the nervous system. Inhibition of AChE is a therapeutic strategy for Alzheimer's disease. Studies have shown that derivatives containing the benzodioxin structure exhibit significant AChE inhibitory activity, making them promising candidates for further development as Alzheimer's therapeutics .
Anticancer Activity
Recent research has highlighted the anticancer properties of this compound. It has demonstrated:
- Inhibitory effects on various cancer cell lines : For instance, compounds derived from similar structures have shown percent growth inhibitions ranging from moderate to high against several cancer types including glioblastoma and ovarian cancer .
Case Study: Anticancer Evaluation
A study evaluated a series of compounds related to this compound for their anticancer activity against multiple cell lines such as SNB-19 and OVCAR-8. The results indicated that certain modifications to the benzodioxin structure significantly enhanced anticancer efficacy, with some compounds achieving over 80% growth inhibition at specific concentrations .
Case Study: Enzyme Inhibition for Alzheimer's Disease
In another study focusing on Alzheimer's disease, derivatives of N-(2,3-dihydrobenzo[1,4]dioxin) were synthesized and tested for AChE inhibition. The most potent compound exhibited an IC50 value indicative of strong inhibitory action, suggesting that this class of compounds could lead to effective treatments for cognitive decline associated with Alzheimer's disease .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized through multi-step processes involving sulfonamide formation, coupling reactions, and cyclocondensation.
Step 1: Sulfonamide Formation
Reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride in aqueous basic medium (pH 8–9) yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide .
Step 2: Coupling with Bromoacetamides
The sulfonamide intermediate undergoes coupling with 2-bromo-N-(substituted phenyl)acetamides in dimethylformamide (DMF) using lithium hydride (LiH) as an activator . This step introduces the acetamide-tetrazole moiety.
Key Reagents and Conditions
| Reaction Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Sulfonamide Formation | Benzenesulfonyl chloride, NaOH | H₂O | 0–5°C | 75–85 |
| Acetamide Coupling | LiH, DMF | DMF | 80–90°C | 60–70 |
Tetrazole Ring
The 1H-tetrazol-1-yl group participates in:
-
Coordination Reactions : Acts as a ligand for metal ions due to nitrogen lone pairs .
-
Acid-Base Reactions : Protonation occurs at the N1 position under acidic conditions.
-
Electrophilic Substitution : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives.
Acetamide Group
-
Hydrolysis : Under strong acidic or basic conditions, the acetamide undergoes hydrolysis to form carboxylic acid derivatives.
-
Nucleophilic Substitution : The α-hydrogen adjacent to the carbonyl group is reactive toward electrophiles.
Benzodioxin Moiety
-
Oxidation : The dioxane ring is stable under mild conditions but may undergo ring-opening oxidation with strong oxidizing agents (e.g., KMnO₄).
Enzyme Interaction Studies
While primarily a biochemical interaction, the compound’s inhibition of α-glucosidase involves covalent and non-covalent interactions:
-
Tetrazole-Enzyme Binding : The tetrazole ring mimics carboxylate groups, binding to enzyme active sites .
-
Inhibitory Activity : Derivatives show IC₅₀ values of 81.12–86.31 μM against α-glucosidase, compared to 37.38 μM for acarbose (reference) .
| Compound | IC₅₀ (μM) | Target Enzyme |
|---|---|---|
| 7i | 86.31 ± 0.11 | α-glucosidase |
| 7k | 81.12 ± 0.13 | α-glucosidase |
| Acarbose | 37.38 ± 0.12 | α-glucosidase |
Thioacetylation
Reaction with thiols in the presence of coupling agents introduces sulfur-containing groups at the acetamide position .
Methanesulfonylation
The tetrazole nitrogen reacts with methanesulfonyl chloride to form sulfonamide derivatives, enhancing solubility and bioactivity.
Stability and Degradation
Comparison with Similar Compounds
Structural Variations and Implications
- Sulfonamide derivatives (e.g., ) exhibit distinct electronic profiles due to the sulfonyl group, which may improve membrane permeability but increase molecular weight.
- Substituent Effects: Bulky substituents like ethyl-pyridinyl-triazolylsulfanyl reduce solubility but may enhance target specificity.
Preparation Methods
Kakehi Tetrazole Synthesis
This de novo method involves reacting 4-cyanophenylacetic acid with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in DMF at 100°C for 24 hours. The nitrile group undergoes [2+3] cycloaddition to form the tetrazole ring.
Alkylation of Preformed Tetrazoles
An alternative route alkylates 1H-tetrazole with 4-bromophenylacetic acid using K₂CO₃ in DMF. This method avoids harsh conditions but requires careful regioselectivity control.
Acetamide Bridge Construction
The acetamide linker is formed by reacting 2-[4-(1H-tetrazol-1-yl)phenyl]acetic acid with thionyl chloride (SOCl₂) to generate the acyl chloride, which is then coupled with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a base.
Optimized conditions :
Coupling Reactions and Final Assembly
The convergence of the benzodioxin amine and tetrazole-acetic acid derivative is critical. Lithium hydride (LiH) in DMF facilitates nucleophilic acyl substitution, enhancing reaction efficiency.
Procedure :
-
Dissolve 2,3-dihydro-1,4-benzodioxin-6-amine (1 eq) and 2-[4-(1H-tetrazol-1-yl)phenyl]acetyl chloride (1.2 eq) in DMF.
-
Add LiH (1.5 eq) and stir at 25°C for 4–5 hours.
-
Quench with ice water, acidify to pH 2–3, and extract with ethyl acetate.
Analytical Characterization
Synthetic intermediates and the final product are validated using:
-
¹H-NMR : Peaks at δ 7.8–8.1 ppm (tetrazole protons), δ 6.7–7.2 ppm (benzodioxin aromatic protons).
-
IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 3100 cm⁻¹ (tetrazole N-H).
-
HPLC : Purity >95% with a C18 column (acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Regioselectivity in Tetrazole Formation : The 1H-tetrazole isomer is favored over 2H-tetrazole due to steric and electronic factors. Using bulky solvents (e.g., toluene) improves selectivity.
-
Purification Difficulties : Silica gel chromatography removes unreacted amines and acyl chlorides, but recrystallization from ethanol/water mixtures enhances purity.
-
Scale-Up Limitations : Batch processes face heat dissipation issues. Continuous-flow reactors are proposed to improve yield and safety.
Emerging Methodologies
Recent patents describe enzymatic acylations using penicillin amidase to couple the benzodioxin amine with tetrazole-acetic acid derivatives. This method operates at pH 7.0 and 25°C, achieving >97% conversion without harsh reagents .
Q & A
Basic Research Questions
Q. How can a synthetic route for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide be designed?
- Methodology : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for constructing the tetrazole-phenyl moiety. For example, react an alkyne-functionalized dihydrobenzodioxin derivative with an azide-containing acetamide precursor under Cu(OAc)₂ catalysis in a tert-butanol/water solvent system (3:1 ratio). Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2), followed by ice quenching, ethyl acetate extraction, and ethanol recrystallization for purification .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- Methodology : Combine IR spectroscopy to identify functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) and ¹H/¹³C NMR for regiochemical confirmation. For example, the acetamide NH proton typically appears as a singlet at δ ~10.8 ppm in DMSO-d₆, while the tetrazole proton resonates as a sharp singlet at δ ~8.3–8.4 ppm. HRMS should confirm molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
Q. How can preliminary bioactivity screening be conducted for this compound?
- Methodology : Perform enzyme inhibition assays (e.g., α-glucosidase or acetylcholinesterase) using spectrophotometric methods. Prepare test solutions in DMSO, use positive controls (e.g., acarbose), and calculate IC₅₀ values via dose-response curves. Ensure triplicate measurements to assess reproducibility .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodology : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. Pair this with statistical experimental design (e.g., Box-Behnken) to optimize variables like catalyst loading, solvent ratio, and temperature. Use ICReDD’s feedback loop methodology, integrating computational predictions with experimental validation to reduce trial-and-error cycles .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodology : If NMR signals overlap or deviate from predicted splitting patterns, use 2D techniques (HSQC, HMBC) to assign ambiguous protons/carbons. For stereochemical conflicts, compare experimental optical rotation or circular dichroism with computational predictions. If discrepancies persist, conduct X-ray crystallography for unambiguous confirmation (as demonstrated for similar benzodiazepine derivatives) .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodology : Synthesize analogs with systematic modifications (e.g., substituents on the tetrazole ring or benzodioxin moiety). Test bioactivity against a panel of targets (e.g., kinases, GPCRs) and use multivariate analysis (PCA or QSAR models) to correlate structural features with activity. For example, electron-withdrawing groups on the phenyl ring may enhance binding affinity to enzymatic pockets .
Q. What approaches validate the mechanism of action in enzyme inhibition studies?
- Methodology : Perform kinetic assays (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Molecular docking (e.g., AutoDock Vina) can predict binding poses, which should be cross-validated with mutagenesis studies on key enzyme residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
